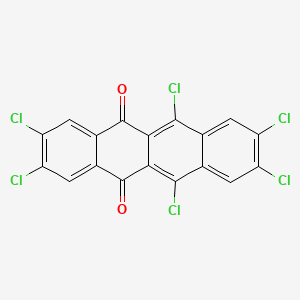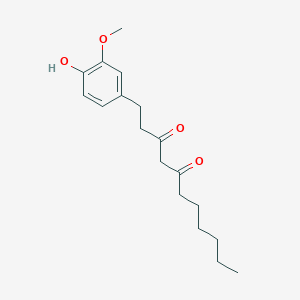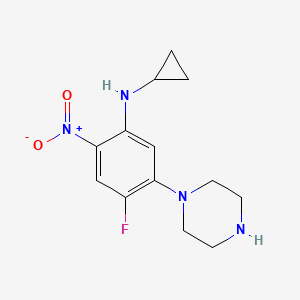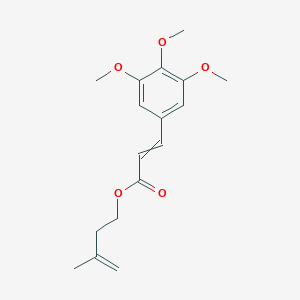
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3-methylbut-3-enyl group and a 3-(3,4,5-trimethoxyphenyl)prop-2-enoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate typically involves the esterification of 3-methylbut-3-enol with 3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can ensure the consistent production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Scientific Research Applications
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methylbut-3-enyl (E)-2-methylbut-2-enoate
- 2-Butenoic acid, 3-methyl-, 3-methylbutyl ester
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
Uniqueness
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxyphenyl group, in particular, is associated with various biological activities, making it a compound of interest in medicinal chemistry.
Properties
CAS No. |
138194-64-6 |
|---|---|
Molecular Formula |
C17H22O5 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-methylbut-3-enyl 3-(3,4,5-trimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C17H22O5/c1-12(2)8-9-22-16(18)7-6-13-10-14(19-3)17(21-5)15(11-13)20-4/h6-7,10-11H,1,8-9H2,2-5H3 |
InChI Key |
JHFLLGLBEMWJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dichloromethyl)spiro[2.5]octane](/img/structure/B14269534.png)

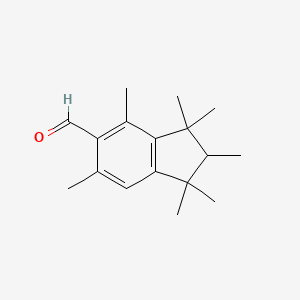
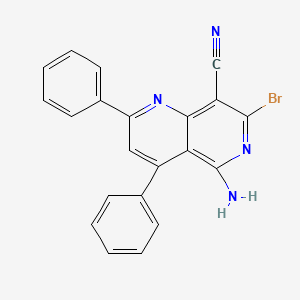
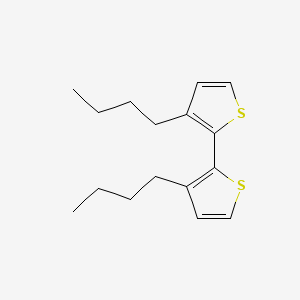
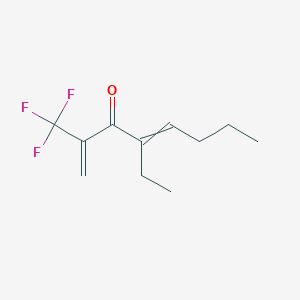
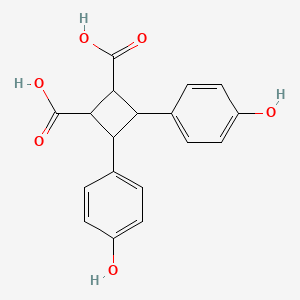
![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

![1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)-2-[(E)-phenyldiazenyl]propane-1,3-dione](/img/structure/B14269621.png)

